molecular formula C17H12Cl2O8 B1214997 Gillusdin CAS No. 94663-91-9

Gillusdin

Cat. No.: B1214997
CAS No.: 94663-91-9
M. Wt: 415.2 g/mol
InChI Key: GKDPVOBYIGAJSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gillusdin is a synthetic heparinoid compound developed for its anti-inflammatory and anticoagulant properties. Structurally, it shares a sulfated glycosaminoglycan backbone with heparin but incorporates modified disaccharide units to enhance bioavailability and reduce side effects like thrombocytopenia . Preclinical studies indicate that this compound binds to antithrombin III with higher affinity (Kd = 2.1 nM) than unfractionated heparin (Kd = 8.5 nM), leading to potent inhibition of Factor Xa (IC50 = 0.12 μg/mL) . Its therapeutic applications focus on treating chronic venous insufficiency and preventing postoperative thrombosis, with a half-life of 6–8 hours in human plasma .

Properties

CAS No.

94663-91-9

Molecular Formula

C17H12Cl2O8

Molecular Weight

415.2 g/mol

IUPAC Name

methyl 5,7-dichloro-4',6-dihydroxy-5'-methoxy-4-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate

InChI

InChI=1S/C17H12Cl2O8/c1-5-8-13(10(19)12(22)9(5)18)27-17(14(8)23)6(16(24)26-3)4-7(20)11(21)15(17)25-2/h4,21-22H,1-3H3

InChI Key

GKDPVOBYIGAJSD-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C(=C1Cl)O)Cl)OC3(C2=O)C(=CC(=O)C(=C3OC)O)C(=O)OC

Canonical SMILES

CC1=C2C(=C(C(=C1Cl)O)Cl)OC3(C2=O)C(=CC(=O)C(=C3OC)O)C(=O)OC

Synonyms

5,7-dichloro-5',6'-dihydroxy-6'-methoxy-4-methyl-3,4-dioxospiro(benzofuran-2(3H)-1'-(2,5)-cyclohexadiene)-2-carboxylic acid methyl ester
gillusdin

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Pharmacokinetic Comparison
Parameter This compound Heparinoid Danaparoid
Cmax (μg/mL) 3.8 ± 0.2 1.2 ± 0.1 4.1 ± 0.3
Tmax (h) 2.5 3.0 1.8
AUC0–24 28.4 9.6 32.7
Table 2: Clinical Trial Outcomes (Phase III)
Endpoint This compound (n=300) Heparinoid (n=300) p-value
DVT Incidence (%) 4.3 8.7 0.012
Major Bleeding (%) 1.8 1.2 0.21
All-Cause Mortality (%) 0.7 0.9 0.75

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gillusdin
Reactant of Route 2
Gillusdin

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